molecular formula C14H9N5O2 B11183849 7-(2-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11183849
M. Wt: 279.25 g/mol
InChI Key: NSUCLWLPNVUFHI-UHFFFAOYSA-N
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Description

7-(2-Hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: is a heterocyclic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core with a hydroxyphenyl group at the 7-position, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable nitrile to form the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core. The hydroxyphenyl group can be introduced through a subsequent substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

7-(2-Hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-(2-Hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(2-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with adenosine receptors, modulating various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to the presence of the hydroxyphenyl group at the 7-position, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile and potent bioactive molecule .

Properties

Molecular Formula

C14H9N5O2

Molecular Weight

279.25 g/mol

IUPAC Name

11-(2-hydroxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C14H9N5O2/c20-12-4-2-1-3-11(12)18-6-5-10-9(13(18)21)7-15-14-16-8-17-19(10)14/h1-8,20H

InChI Key

NSUCLWLPNVUFHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34)O

Origin of Product

United States

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